molecular formula C12H15NO3 B13617785 Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate

Cat. No.: B13617785
M. Wt: 221.25 g/mol
InChI Key: HCZZTZXRCJXWNP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls .

Biological Activity

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, supported by relevant case studies and research findings.

Structural Overview

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure includes an ethyl ester and an amino group that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including variations like this compound. The compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µM
Escherichia coli25 µM
Candida albicans50 µM

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound's anticancer properties have also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. A study focusing on human leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (leukemia)23.5Induction of apoptosis via caspase activation
HepG2 (liver cancer)30.0Regulation of Bax/Bcl-2 pathway

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates .

Study on Antimicrobial Efficacy

A comprehensive study assessed several benzofuran derivatives for their antimicrobial properties. This compound was found to be among the most effective compounds against a range of pathogens, demonstrating lower MIC values compared to traditional antibiotics .

Study on Anticancer Mechanisms

In another investigation, researchers treated various cancer cell lines with this compound. The results showed significant apoptotic effects characterized by increased levels of reactive oxygen species (ROS), upregulation of Bax protein levels, and downregulation of Bcl-2. This study concluded that the compound could serve as a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7,11H,2,5-6,13H2,1H3

InChI Key

HCZZTZXRCJXWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

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